molecular formula C8H6BrN3O2 B2774729 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1519286-14-6

3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2774729
CAS No.: 1519286-14-6
M. Wt: 256.059
InChI Key: RLWMPGVUJPSGEV-UHFFFAOYSA-N
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Description

3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is part of the imidazopyridine family, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves a chemodivergent reaction. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrN3O2 . It is part of the imidazopyridine family, which is a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 256.06 . The density is predicted to be 2.06±0.1 g/cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing the imidazo[1,2-a]pyridine moiety, have been synthesized for their potential biological activities. For instance, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, a regioselective Pd-catalyzed Suzuki–Miyaura borylation reaction was employed for the dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, exploring its potential anti-cancer and anti-TB agents through acid amine coupling reactions (Sanghavi et al., 2022).

Advanced Organic Synthesis Techniques

Advanced synthesis techniques using 3-aminoimidazo[1,2-a]pyridines involve ionic liquids for promoting synthesis in good to excellent yields, showcasing the ease of separation and reuse of the ionic liquid (Shaabani et al., 2006). Another method reported the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via an efficient three-component condensation reaction (Marandi, 2018).

Potential Biological and Medicinal Applications

The exploration of novel heterocyclic compounds often includes potential applications in medicinal chemistry. For example, the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was aimed at creating compounds with potential antibacterial properties (Abdel‐Latif et al., 2019). Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines underlines the versatility of these compounds for further transformations in pharmaceutical research (Liu et al., 2019).

Safety and Hazards

While specific safety and hazards information for this compound is not available in the retrieved papers, general safety measures should be taken while handling it. Avoid prolonged exposure, do not breathe dust or vapor, and avoid contact with eyes, skin, or clothing .

Properties

IUPAC Name

3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c9-4-2-1-3-12-6(10)5(8(13)14)11-7(4)12/h1-3H,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWMPGVUJPSGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)Br)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519286-14-6
Record name 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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